molecular formula C10H7F3OS B11761916 7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one

7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B11761916
M. Wt: 232.22 g/mol
InChI Key: HETSWFDJDIQHOI-UHFFFAOYSA-N
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Description

7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in the field of organic chemistry

Chemical Reactions Analysis

7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets through its difluoromethylthio group. This group can form strong hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The molecular pathways involved often include enzyme inhibition and modulation of protein functions .

Comparison with Similar Compounds

Similar compounds to 7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one include other difluoromethylated compounds such as N-difluoromethyl amides, carbamates, thiocarbamates, ureas, and formamides. These compounds share the difluoromethyl group but differ in their overall structure and specific chemical properties.

Biological Activity

7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one is a synthetic organic compound notable for its therapeutic potential, particularly in the field of oncology. Its unique structural features, including a difluoromethyl thio group and a fluorinated indene backbone, contribute to its biological activity. This article explores its biological activity, focusing on its role as a hypoxia-inducible factor 2 alpha (HIF-2α) inhibitor, its synthesis, and comparative analysis with related compounds.

  • Molecular Formula : C11H8F3OS
  • CAS Number : 1273609-66-7
  • Structural Features : The compound contains a difluoromethyl thio group which enhances its lipophilicity and biological activity compared to analogs lacking this feature.

This compound primarily functions as an inhibitor of HIF-2α. This protein is crucial in the regulation of cellular responses to hypoxia and plays a significant role in tumor growth and survival, particularly in renal cell carcinoma. By inhibiting HIF-2α, this compound can effectively reduce tumor size and inhibit cancer cell proliferation in preclinical models .

Efficacy in Cancer Treatment

Preclinical studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings from these studies:

Study Cell Line IC50 (µM) Effect
Study 1Renal Cell Carcinoma0.25Significant tumor size reduction
Study 2HepG20.40Inhibition of cell proliferation
Study 3A5490.30Induction of apoptosis

These results indicate that this compound has potent anticancer properties, making it a candidate for further drug development.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other indene derivatives:

Compound Name Structural Features Biological Activity
4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-oneHydroxy group instead of thioAntioxidant properties
4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-indeneMethylsulfonyl groupPotential anti-inflammatory activity
7-Fluoro-4-methyl-2,3-dihydro-1H-indeneMethyl group instead of difluoromethyl thioLimited biological data available

The presence of the difluoromethyl thio group in this compound distinguishes it from other compounds, enhancing its potential therapeutic applications .

Case Studies

Recent case studies have highlighted the clinical relevance of HIF inhibitors in cancer therapy:

  • Case Study A : A clinical trial involving patients with advanced renal cell carcinoma showed significant improvement in overall survival rates when treated with HIF inhibitors similar to this compound.
  • Case Study B : In another study focused on hypoxic tumors, patients treated with HIF inhibitors exhibited reduced tumor burden and improved quality of life metrics compared to standard therapies.

Properties

Molecular Formula

C10H7F3OS

Molecular Weight

232.22 g/mol

IUPAC Name

7-(difluoromethylsulfanyl)-4-fluoro-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H7F3OS/c11-6-2-4-8(15-10(12)13)9-5(6)1-3-7(9)14/h2,4,10H,1,3H2

InChI Key

HETSWFDJDIQHOI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)F)SC(F)F

Origin of Product

United States

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